(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
Overview
Description
(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by its tetrahydropyran ring, which is substituted with multiple acetoxy groups, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a sugar derivative, due to the presence of multiple hydroxyl groups that can be selectively acetylated.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using acetylation reactions. This is achieved by reacting the precursor with acetic anhydride in the presence of a catalyst such as pyridine.
Formation of Tetrahydropyran Ring: The protected sugar derivative undergoes cyclization to form the tetrahydropyran ring. This step may involve acid-catalyzed cyclization reactions.
Final Acetylation: The final step involves the acetylation of the remaining hydroxyl groups to yield the fully acetylated product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other substituents, such as halides or amines.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like sodium azide or lithium aluminum hydride.
Major Products
The major products formed from these reactions include deacetylated derivatives, oxidized products with additional functional groups, and substituted compounds with varied chemical properties.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. Its structure mimics natural sugar molecules, making it a useful tool for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for use in drug delivery systems due to their ability to form stable complexes with various drugs.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate involves its interaction with specific molecular targets. The acetoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The tetrahydropyran ring provides structural stability, allowing the compound to maintain its integrity under various conditions.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5S,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate: Similar structure but with hydroxyl groups instead of acetoxy groups.
(3R,4S,5S,6R)-6-(Methoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate: Contains methoxy groups instead of acetoxy groups.
(3R,4S,5S,6R)-6-(Chloromethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate: Substituted with chloromethyl groups.
Uniqueness
The uniqueness of (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate lies in its multiple acetoxy groups, which provide a high degree of reactivity and versatility in chemical synthesis
Properties
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-RRMRAIHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is D-galactopyranose pentaacetate used in the synthesis of prodrugs targeting β-galactosidase?
A1: D-galactopyranose pentaacetate serves as a precursor for introducing a galactose moiety into the prodrug structure []. This is crucial because β-galactosidase, an enzyme often overexpressed in specific tissues or disease states, can cleave the galactose moiety. This cleavage releases the active drug specifically at the target site, potentially enhancing efficacy and reducing off-target effects.
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